molecular formula C21H18BrFN4O3S B297402 (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B297402
M. Wt: 505.4 g/mol
InChI Key: NMTFTYVPFDGIKY-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BMD-315, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is often dysregulated in cancer cells. BMD-315 has shown promising results in preclinical studies as a potential cancer treatment.

Mechanism of Action

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting the activity of B-Raf, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting B-Raf, (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione blocks the downstream activation of the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have a selective inhibitory effect on B-Raf, with little or no effect on other related kinases. This specificity is important for minimizing off-target effects and reducing toxicity. (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. In addition, (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents, potentially enhancing their efficacy.

Advantages and Limitations for Lab Experiments

One advantage of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione as a research tool is its specificity for B-Raf, which allows for the selective inhibition of the MAPK pathway in cancer cells. This can be useful for studying the role of this pathway in cancer development and progression, as well as for testing the efficacy of other targeted therapies. However, one limitation of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is its relatively low solubility, which can make it difficult to work with in some experiments. In addition, further studies are needed to fully understand the potential side effects and toxicity of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione.

Future Directions

There are several potential future directions for research on (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One area of interest is the development of combination therapies that include (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione with other targeted therapies or chemotherapeutic agents. Another potential direction is the investigation of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in combination with radiation therapy, which has shown promising results in preclinical studies. In addition, further studies are needed to fully understand the mechanism of action of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione and its potential applications in different types of cancer.

Synthesis Methods

The synthesis of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the diazine ring and the introduction of the morpholine and bromine substituents. The final product is obtained in good yield and purity using chromatographic purification techniques.

Scientific Research Applications

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been the subject of several scientific studies investigating its potential as a cancer treatment. Preclinical studies have shown that (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione inhibits the growth and survival of cancer cells in vitro and in vivo, including cell lines and patient-derived xenograft models of various cancers, such as melanoma, colorectal cancer, and lung cancer. (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents.

properties

Molecular Formula

C21H18BrFN4O3S

Molecular Weight

505.4 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H18BrFN4O3S/c22-15-11-13(5-6-17(15)26-7-9-30-10-8-26)24-12-14-19(28)25-21(31)27(20(14)29)18-4-2-1-3-16(18)23/h1-6,11-12,24H,7-10H2,(H,25,28,31)/b14-12+

InChI Key

NMTFTYVPFDGIKY-WYMLVPIESA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.